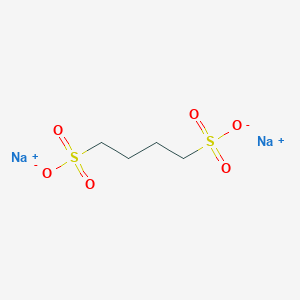

1,4-Butanedisulfonic Acid Disodium Salt

Descripción general

Descripción

Cefditoren pivoxil es un antibiótico oral de cefalosporina de tercera generación utilizado para tratar infecciones causadas por bacterias grampositivas y gramnegativas. Es particularmente eficaz contra bacterias que son resistentes a otros antibióticos. Cefditoren pivoxil se usa comúnmente para tratar la neumonía adquirida en la comunidad, la exacerbación bacteriana aguda de la bronquitis crónica, la faringitis, la amigdalitis y las infecciones cutáneas y de la estructura de la piel no complicadas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de cefditoren pivoxil implica varios pasos:

Material de partida: El proceso comienza con ácido D-7-aminocefalosporánico (D-7ACA).

Protección de silanización: El compuesto intermedio se somete a protección de silanización para formar otro intermedio.

Yodación: El 4-metiltiazol-5-metanol se yoda usando yoduro de sodio (NaI) bajo la catálisis de una pequeña cantidad de ácido sulfúrico.

Desprotección y cristalización: El compuesto yodado se mezcla con el intermedio silanizado, seguido de desprotección y cristalización para obtener el núcleo madre de cefditoren.

Pasos finales: El núcleo madre de cefditoren se hace reaccionar con ácido 7-aminocefalosporánico (7-ATCA) y un éster activo en condiciones alcalinas. Finalmente, se agrega pivalato de yodometilo al cefditoren sódico en presencia de un catalizador de transferencia de fase, seguido de cristalización para obtener cefditoren pivoxil.

Métodos de producción industrial

La producción industrial de cefditoren pivoxil sigue la misma ruta sintética que la descrita anteriormente. El proceso está optimizado para altas tasas de conversión del producto, impurezas mínimas y bajos costos de producción, lo que lo hace adecuado para la fabricación a gran escala .

Análisis De Reacciones Químicas

Cefditoren pivoxil se somete a varios tipos de reacciones químicas:

Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción, particularmente durante su síntesis.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como TEMPO, agentes reductores, yoduro de sodio, ácido sulfúrico y trifenilfosfina . Los principales productos formados a partir de estas reacciones son intermedios que finalmente conducen a la formación de cefditoren pivoxil .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Hepatoprotective Agent:

1,4-Butanedisulfonic acid disodium salt is recognized as a key intermediate in the synthesis of hepatoprotective drugs, such as ademetionine (Transmetil). This compound plays a crucial role in protecting liver function and is particularly effective in treating liver diseases .

Case Study:

A study demonstrated that this compound alleviated acute toxicity caused by the herbicide paraquat dichloride in mice. The compound was found to mitigate oxidative stress and cellular damage associated with paraquat exposure, suggesting its potential as an antidote in toxicology .

Calcium Chelation:

The compound has also been utilized as a calcium chelator in medical treatments for conditions like hypercalcemia and chronic renal failure. Its ability to bind calcium ions helps regulate calcium levels in patients undergoing treatment for these conditions .

Environmental Applications

Toxicity Reduction:

Research indicates that this compound can reduce the toxicity of various environmental pollutants. Its application in bioremediation processes shows promise for detoxifying contaminated environments by binding heavy metals and other toxic substances .

Case Study:

In environmental studies, the compound was tested for its effectiveness in reducing the bioavailability of heavy metals in contaminated soils. Results showed significant reductions in metal toxicity levels when treated with this compound, highlighting its potential for use in soil remediation efforts .

Analytical Chemistry Applications

Chromatography:

In analytical chemistry, this compound is used as a reagent in high-performance liquid chromatography (HPLC). It serves to improve the separation and detection of various biomolecules due to its ability to enhance solubility and stability in aqueous solutions .

Case Study:

A comparative analysis was conducted using HPLC techniques to measure the efficacy of various sulfonic acids as mobile phase additives. The study found that this compound provided superior resolution and peak shape for several target analytes compared to other additives .

Chemical Synthesis

Intermediate in Organic Synthesis:

The compound is frequently employed as an intermediate in the synthesis of various organic compounds due to its sulfonate groups' reactivity. Its preparation typically involves the reaction of 1,4-dihalogenated butane with sodium sulfite under controlled conditions .

Data Table: Synthesis Parameters

Mecanismo De Acción

Cefditoren pivoxil ejerce sus efectos inhibiendo la síntesis de la pared celular bacteriana. Se une a una o más de las proteínas de unión a la penicilina (PBP), que son esenciales para el paso final de transpeptidación de la síntesis de peptidoglicano en las paredes celulares bacterianas. Esta inhibición previene la biosíntesis de la pared celular, lo que lleva a la lisis celular y la muerte de las bacterias . El profármaco se hidroliza por esterasas durante la absorción, liberando la forma activa, cefditoren, en el torrente sanguíneo .

Comparación Con Compuestos Similares

Cefditoren pivoxil se compara con otras cefalosporinas de tercera generación como cefuroxima y cefdinir. Si bien todos estos compuestos comparten un mecanismo de acción similar, cefditoren pivoxil tiene características únicas:

Estabilidad mejorada: Cefditoren pivoxil tiene una mayor estabilidad frente a las β-lactamasas, lo que lo hace efectivo contra una gama más amplia de bacterias.

Biodisponibilidad oral: El grupo éster pivoxil mejora su biodisponibilidad oral en comparación con otras cefalosporinas.

Espectro antimicrobiano equilibrado: Tiene un espectro antimicrobiano equilibrado que incluye los principales patógenos de las infecciones del tracto respiratorio inferior adquiridas en la comunidad.

Compuestos similares incluyen:

- Cefuroxima

- Cefdinir

- Cefpodoxima

- Cefotaxima

Cefditoren pivoxil destaca por su combinación única de estabilidad, biodisponibilidad y actividad de amplio espectro .

Actividad Biológica

1,4-Butanedisulfonic acid disodium salt (CAS No. 36589-61-4) is a sulfonic acid derivative with notable biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in mitigating toxicity from certain herbicides and as a possible agent in various biochemical processes.

- Molecular Formula : C₄H₈Na₂O₆S₂

- Molecular Weight : 262.21 g/mol

- Appearance : White powder or crystalline form

- Solubility : Slightly soluble in water and methanol

1. Toxicity Alleviation

Recent studies have demonstrated that this compound can alleviate the acute toxicity of paraquat dichloride (PQ), a widely used herbicide known for its high toxicity to mammals. In experimental models, this compound has shown effectiveness in reducing PQ-induced oxidative stress and improving survival rates in mice exposed to this herbicide.

| Study | Findings |

|---|---|

| ChemicalBook Study (2024) | Effective in mitigating PQ toxicity in mice, suggesting protective properties against oxidative stress. |

The protective mechanism appears to involve the modulation of reactive oxygen species (ROS) and enhancement of antioxidant defenses within the cells. This is critical as oxidative stress is a significant contributor to the toxicity associated with paraquat exposure.

3. Pharmacokinetics

In pharmacokinetic studies, the absorption and distribution characteristics of this compound were evaluated. It was found that:

- The compound is rapidly absorbed following oral administration.

- Peak plasma concentrations occur within a few hours post-administration.

- Excretion primarily occurs through urine and feces.

Case Study 1: Paraquat Toxicity Mitigation

A study conducted on mice involved administering varying doses of paraquat alongside this compound. The results indicated that:

- Mice treated with the compound exhibited significantly lower mortality rates compared to control groups receiving only paraquat.

- Histopathological examinations revealed reduced lung damage in treated mice.

Case Study 2: Antioxidant Activity

In vitro experiments assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. The results showed:

- A dose-dependent increase in radical scavenging activity.

- The compound demonstrated comparable activity to known antioxidants at similar concentrations.

Safety Profile

The safety profile of this compound indicates low acute toxicity levels:

- Oral LD50 : Greater than 2100 mg/kg in rats.

- No significant adverse effects were observed in repeated dose toxicity studies at doses up to 750 mg/kg/day over extended periods.

| Toxicity Parameter | Value |

|---|---|

| Oral LD50 | >2100 mg/kg |

| Dermal LD50 | >10,000 mg/kg |

Propiedades

IUPAC Name |

disodium;butane-1,4-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O6S2.2Na/c5-11(6,7)3-1-2-4-12(8,9)10;;/h1-4H2,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUIUWYZAHKPSE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Na2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067989 | |

| Record name | 1,4-Butanedisulfonic acid, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36589-61-4 | |

| Record name | 1,4-Butanedisulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036589614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Butanedisulfonic acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Butanedisulfonic acid, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | disodium butane-1,4-disulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium 1,4-butanedisulfonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFE6DR6HEW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.